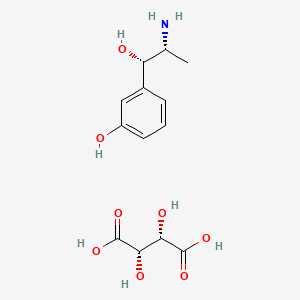
Metaraminol Bitartrate Enantiomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metaraminol Bitartrate Enantiomer is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine. This compound is known for its ability to increase both systolic and diastolic blood pressure .
準備方法
Synthetic Routes and Reaction Conditions
Metaraminol Bitartrate Enantiomer can be synthesized through various chemical reactions. One common method involves the reaction of metaraminol with tartaric acid to form the bitartrate salt. The reaction typically requires precise control of temperature and pH to ensure the formation of the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) for enantiomeric separation. Freeze-drying and rotary evaporation are commonly used for pretreatment .
化学反応の分析
Types of Reactions
Metaraminol Bitartrate Enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of metaraminol, which can be used for different therapeutic applications .
科学的研究の応用
Metaraminol bitartrate is a chemical compound with various applications in scientific research and clinical settings. It functions primarily as an indirect alpha-1 adrenergic receptor agonist, meaning it causes the release of norepinephrine, which then activates the receptors. At higher concentrations, metaraminol can directly activate alpha and beta-adrenergic receptors, but its primary effect is through the indirect alpha-1 effect at typical research concentrations.
Scientific Research Applications
- Study of Alpha-1 Adrenergic Receptor Activation Metaraminol allows researchers to study the specific effects of alpha-1 adrenergic receptor activation in various biological processes.
- Synthesis Metaraminol bitartrate can be produced through chiral catalysis methods involving hydroxybenzaldehyde and nitroethane. The process includes reactions like hydrogenation and crystallization to achieve the desired product with high enantiomeric purity.
Medical Applications
Metaraminol bitartrate is utilized in medical settings for the treatment and prevention of acute hypotension, especially during spinal anesthesia and other medical emergencies involving low blood pressure. Its effectiveness as a vasoconstrictor makes it an essential drug in emergency medicine.
- Vasoconstriction: Metaraminol is a sympathomimetic amine primarily used as a vasoconstrictor in clinical settings. It stimulates alpha-adrenergic receptors, leading to increased vascular resistance and elevated blood pressure. The effects of intravenous infusion occur within 1 to 2 minutes, while intramuscular injections take about 10 minutes.
- Treatment of Hypotension: Metaraminol is indicated for the prevention and treatment of acute hypotension, particularly during spinal anesthesia and other medical emergencies involving low blood pressure.
- Treatment of Priapism: Metaraminol is also used in the treatment of priapism .
Considerations
作用機序
Metaraminol Bitartrate Enantiomer acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to an increase in systemic blood pressure. The compound also displaces norepinephrine from neuronal vesicles, enhancing its vasopressor effects .
類似化合物との比較
Similar Compounds
Phenylpropanolamine: Similar in structure and function, used as a nasal decongestant and appetite suppressant.
Ephedrine: Another sympathomimetic amine with similar vasoconstrictive properties.
Oxilofrine: Used for its stimulant and vasoconstrictive effects.
Uniqueness
Metaraminol Bitartrate Enantiomer is unique due to its specific enantiomeric form, which provides targeted therapeutic effects with reduced side effects compared to its racemic mixture .
特性
分子式 |
C13H19NO8 |
|---|---|
分子量 |
317.29 g/mol |
IUPAC名 |
3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m10/s1 |
InChIキー |
VENXSELNXQXCNT-BREQOKMYSA-N |
異性体SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















